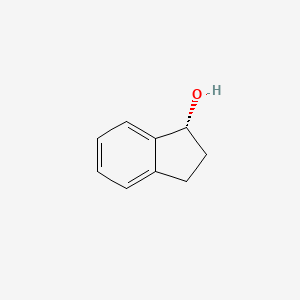

(R)-(-)-1-Indanol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(1R)-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAPLDFPUUJILH-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426269 | |

| Record name | (R)-(-)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-64-3 | |

| Record name | (R)-(-)-1-Indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Chirality in Modern Drug Development

An In-depth Technical Guide to (R)-(-)-1-Indanol: Properties, Synthesis, and Applications in Asymmetric Synthesis

In the landscape of pharmaceutical sciences, the stereochemical orientation of a molecule is of paramount importance. The biological activity of many drugs is intrinsically linked to their three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1][2] This reality has made asymmetric synthesis—the selective production of a single enantiomer—a cornerstone of modern drug development.[2][3]

This compound stands out as a crucial chiral building block in this context. As a versatile precursor, its rigid indane framework and defined stereocenter at the C1 position make it an invaluable starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, structure, synthesis, and critical applications of this compound.

Chemical Structure and Stereochemistry

This compound, also known as (R)-(-)-1-Hydroxyindan, is an aromatic alcohol. Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group attached to the first carbon of the aliphatic ring.

The key feature of this molecule is the chiral center at the C1 carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, the C2 carbon of the cyclopentyl ring, and the C7a carbon of the fused ring system. This arrangement gives rise to two non-superimposable mirror images, or enantiomers: (R)-1-Indanol and (S)-1-Indanol. The "(R)" designation refers to the rectus configuration according to the Cahn-Ingold-Prelog priority rules, while the "(-)" indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

Physicochemical and Spectral Properties

Accurate identification and quality control are essential in chemical synthesis. The following tables summarize the key physical and spectral properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₀O | [4][5] |

| Molecular Weight | 134.18 g/mol | [4][5] |

| CAS Number | 697-64-3 | [4] |

| Appearance | White to slightly yellow crystalline solid | [6] |

| Melting Point | 72-73 °C | |

| Boiling Point | 128 °C at 12 mmHg | [6] |

| Optical Rotation | [α]²⁰/D −29°, c = 2 in chloroform | |

| Solubility | Soluble in ethanol, benzene, chloroform. Sparingly soluble in water (10 g/L at 20°C). | [6][7][8] |

Table 2: Key Spectral Data

| Spectroscopy | Characteristic Signals | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons, the benzylic proton at C1, and aliphatic protons at C2 and C3. The proton attached to C1 (adjacent to the OH group) typically appears as a multiplet. | [9][10] |

| ¹³C NMR | Shows 9 distinct carbon signals, including four aromatic CH carbons, two quaternary aromatic carbons, the carbinol carbon (C1), and two aliphatic carbons (C2, C3). | [9][10] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. Peaks corresponding to C-H stretching (aromatic and aliphatic) and C=C stretching of the aromatic ring. | [9][11] |

| Mass Spectrometry | The molecular ion peak (M+) is observed at m/z = 134. | [5] |

Synthesis: Enantioselective Reduction of 1-Indanone

The most common and efficient route to this compound is the asymmetric reduction of the prochiral ketone, 1-indanone.[12][13] This transformation is a classic example of enantioselective catalysis, where a small amount of a chiral catalyst directs the reaction to produce one enantiomer in high excess.

Causality in Catalyst Selection: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for this purpose.[12][14] The catalyst is an oxazaborolidine, typically derived from a chiral amino alcohol like (S)-proline.

Mechanism Insight: The 1-indanone carbonyl oxygen coordinates to the Lewis acidic boron atom of the CBS catalyst. This coordination, combined with the steric bulk of the catalyst's chiral framework, forces the reducing agent (e.g., borane-dimethyl sulfide complex) to deliver a hydride ion to one specific face of the carbonyl. This directed attack preferentially forms the (R)-alcohol. The rigidity and well-defined structure of the catalyst-substrate complex are key to achieving high enantioselectivity.[14]

Experimental Protocol: Self-Validating Synthesis

This protocol describes a typical lab-scale CBS reduction. Each step is designed to ensure the integrity of the final product.

-

Catalyst Formation (In Situ):

-

To a flame-dried, two-necked flask under an inert atmosphere (Argon), add (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 mmol, 10 mol%).

-

Add anhydrous tetrahydrofuran (THF, 2 mL) and cool the solution to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (BMS, e.g., 0.6 mmol) dropwise. Stir for 15 minutes at 0 °C to form the active catalyst complex.

-

-

Substrate Addition & Reduction:

-

In a separate flask, dissolve 1-indanone (1.0 mmol) in anhydrous THF (1 mL).

-

Add the 1-indanone solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).

-

-

Quenching and Workup:

-

Once the reaction is complete (typically 1-2 hours), quench it by slowly adding 1 M HCl at 0 °C.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification and Validation:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude alcohol by flash column chromatography on silica gel.

-

Validation Step 1 (Identity): Confirm the structure of the purified product using ¹H NMR and ¹³C NMR spectroscopy.

-

Validation Step 2 (Purity): Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. A high ee (>95%) validates the success of the asymmetric reduction.

-

Applications in Drug Development

The primary value of this compound lies in its role as a chiral precursor.[14] Its stereocenter serves as a foundation upon which more complex molecular architectures are built.

Key Intermediate for Rasagiline

A prominent example is its use in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease.[15][16] In one synthetic route, the hydroxyl group of (S)-(-)-1-indanol (the opposite enantiomer) is converted to a suitable leaving group, which is then displaced by propargylamine.[17] The availability of both (R)- and (S)-1-indanol allows for flexible synthetic strategies to access the desired final product enantiomer.

Beyond specific APIs, derivatives of 1-indanol are used as chiral ligands in other asymmetric catalytic reactions, such as asymmetric Heck reactions, further extending their utility in fine chemical synthesis.[6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is summarized from safety data sheets (SDS).

-

Hazard Classifications: Acute toxicity (oral), skin irritation, and serious eye irritation. May cause respiratory irritation.[4][5][18]

-

Hazard Statements (H-codes):

-

Precautionary Statements (P-codes):

-

Personal Protective Equipment (PPE): Use of a dust mask (e.g., N95), chemical-resistant gloves, and safety goggles is required.[4]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for precision in medicinal chemistry. Its well-defined stereochemistry, coupled with its versatile reactivity, makes it a high-value intermediate for the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its properties, synthetic routes, and handling requirements allows researchers and drug development professionals to leverage its full potential in creating next-generation therapeutics.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. (R)-(−)-1-インダノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-INDANOL | 6351-10-6 [chemicalbook.com]

- 7. 1-Indanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. This compound(697-64-3) 1H NMR [m.chemicalbook.com]

- 10. 1-INDANOL(6351-10-6) 1H NMR [m.chemicalbook.com]

- 11. indanol [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Indane - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 697-64-3 Name: this compound [xixisys.com]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Enantiopure (R)-(-)-1-Indanol

Abstract

Enantiopure this compound is a pivotal chiral building block in the synthesis of numerous high-value pharmaceutical agents, most notably as a key intermediate for the anti-Parkinson's agent Rasagiline. Its defined stereochemistry is crucial for biological activity, necessitating robust and efficient methods for its stereoselective synthesis. This technical guide provides a comprehensive overview of the principal strategies for producing this compound with high enantiopurity. We will delve into the mechanistic underpinnings and practical considerations of the three dominant synthetic paradigms: Asymmetric Reduction of 1-Indanone, Enzymatic Kinetic Resolution of racemic 1-Indanol, and Chiral Pool Synthesis. Detailed experimental protocols, comparative data, and process workflows are presented to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the optimal synthetic route for their specific needs.

Introduction: The Strategic Importance of this compound

The indanol scaffold is a privileged structure in medicinal chemistry. Specifically, the (R)-enantiomer of 1-indanol is a critical precursor for several biologically active molecules. Its most prominent application is in the synthesis of Rasagiline (Azilect®), an irreversible inhibitor of monoamine oxidase-B (MAO-B) used for the treatment of Parkinson's disease. The therapeutic efficacy of Rasagiline is exclusively linked to the (R)-configuration derived from (R)-1-indanol, highlighting the absolute necessity for enantiopure starting materials in modern drug development. This guide focuses on the core chemical transformations that enable access to this vital chiral alcohol.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiopure this compound can be broadly categorized into three primary strategies, each with distinct advantages and challenges related to atom economy, catalyst cost, scalability, and operational simplicity. The choice of strategy is often dictated by the desired scale of production and the specific resources available.

Caption: High-level overview of the main synthetic routes to this compound.

Asymmetric Reduction of 1-Indanone

The most direct approach to (R)-1-Indanol is the asymmetric reduction of the prochiral ketone, 1-indanone. This strategy establishes the desired stereocenter in a single, highly atom-economical step. Two main catalytic systems dominate this field: transition-metal-catalyzed asymmetric hydrogenation and stoichiometric reduction with chiral borane reagents.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Itsuno reduction, more specifically the Corey-Bakshi-Shibata (CBS) protocol, is a robust and highly predictable method for the enantioselective reduction of ketones.[1][2][3] The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, creating a rigid, chair-like six-membered transition state that directs hydride delivery to a specific face of the carbonyl.

Causality and Mechanism: The predictability of the CBS reduction stems from its well-defined mechanism.[2][4] The Lewis acidic endocyclic boron of the catalyst activates the ketone by coordinating to the carbonyl oxygen. Simultaneously, the borane-dimethyl sulfide complex (BMS) coordinates to the Lewis basic nitrogen atom of the catalyst. This dual coordination pre-organizes the complex, positioning the borane for a highly stereoselective intramolecular hydride transfer to the Re face of 1-indanone, yielding the (R)-alcohol.[5]

Caption: Experimental workflow for the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction of 1-Indanone [6]

-

Catalyst Preparation: To a dry, argon-purged flask, add (S)-2-(anilinodiphenylmethyl)pyrrolidine (0.1 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Add borane-dimethyl sulfide complex (BMS, ~0.1 eq) dropwise. The mixture is then heated to reflux for approximately 45-60 minutes to ensure complete formation of the oxazaborolidine catalyst.

-

Reduction: Cool the catalyst solution to room temperature. In a separate flask, dissolve 1-indanone (1.0 eq) in anhydrous THF.

-

Add the 1-indanone solution dropwise to the catalyst solution over a period of 1-2 hours using a syringe pump. Concurrently, a stoichiometric amount of BMS (e.g., 1.1-1.3 eq) is added.

-

Allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring by TLC or GC for the disappearance of the starting material.

-

Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl to decompose excess borane.

-

Stir the mixture for 30 minutes. Separate the aqueous layer and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield pure this compound.

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryoji Noyori, this method utilizes chiral ruthenium(II)-diphosphine-diamine complexes to catalyze the highly efficient and enantioselective hydrogenation of ketones.[7] This process is a cornerstone of industrial asymmetric synthesis due to its high catalytic activity (high turnover numbers), excellent enantioselectivity, and the use of clean, inexpensive molecular hydrogen as the reductant.[7][8]

Causality and Mechanism: The key to this transformation is the bifunctional nature of the Ru(II) catalyst.[7][9][10] The reaction does not proceed through a simple metal-hydride insertion. Instead, it involves a metal-ligand cooperative mechanism. The ketone substrate interacts with the catalyst, and the hydride on ruthenium and the proton on the diamine ligand are transferred to the carbonyl carbon and oxygen, respectively, in a concerted, six-membered pericyclic transition state.[7] This highly organized transition state, dictated by the chirality of the diphosphine (e.g., BINAP) and diamine (e.g., DPEN) ligands, ensures exceptional enantiocontrol.[8]

Experimental Protocol: Noyori Asymmetric Hydrogenation [9]

-

Catalyst Activation: In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with the Ru(II) precatalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN], 0.01-0.1 mol%).

-

Add a solution of 1-indanone (1.0 eq) dissolved in a suitable alcohol solvent, such as ethanol or isopropanol.

-

Seal the reactor and remove it from the glovebox.

-

Hydrogenation: Purge the reactor several times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-50 atm H₂).

-

Heat the reaction mixture to the specified temperature (e.g., 30-50 °C) and stir vigorously for the required time (typically 6-24 hours).

-

Workup: After cooling to room temperature, carefully vent the excess hydrogen pressure.

-

Concentrate the reaction mixture in vacuo to remove the solvent.

-

The resulting crude product can be purified by distillation or column chromatography to afford enantiopure this compound.

| Method | Catalyst/Reagent | Typical Yield (%) | Typical ee (%) | Key Advantages |

| CBS Reduction | Chiral Oxazaborolidine / BH₃·SMe₂ | 85-96% | >95% | High predictability, mild conditions.[1] |

| Noyori Hydrogenation | Ru(II)-BINAP-Diamine Complex / H₂ | 90-99% | >98% | High atom economy, low catalyst loading, scalable.[7] |

Enzymatic Kinetic Resolution of Racemic 1-Indanol

Kinetic resolution is a powerful alternative strategy that separates the enantiomers of a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent.[11] For 1-indanol, enzymatic kinetic resolution (EKR) using lipases is a particularly effective, environmentally benign, and widely used method.[11][12]

Causality and Mechanism: The principle of EKR is based on the high stereoselectivity of enzymes.[13] Lipases, in a non-aqueous environment, catalyze the acylation of alcohols. When presented with racemic 1-indanol, the enzyme's chiral active site preferentially accommodates one enantiomer over the other. For instance, a lipase might selectively acylate the (S)-1-indanol at a much faster rate than the (R)-enantiomer.[13] The reaction is stopped at or near 50% conversion, resulting in a mixture of highly enriched, unreacted (R)-1-indanol and the newly formed ester, (S)-1-indanyl acetate. These two compounds have different chemical properties and can be easily separated.

Caption: Workflow for the enzymatic kinetic resolution of racemic 1-indanol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [12][14]

-

Reaction Setup: To a flask, add racemic 1-indanol (1.0 eq), an organic solvent (e.g., hexane or toluene), and an acyl donor (e.g., vinyl acetate, 1.5-3.0 eq).

-

Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, Novozym 435) to the mixture.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by GC or HPLC to determine the conversion percentage. The reaction should be quenched when it reaches approximately 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

-

Workup: Quench the reaction by filtering off the immobilized enzyme (which can often be recycled).

-

Concentrate the filtrate under reduced pressure.

-

Separation: Separate the unreacted (R)-1-indanol from the (S)-1-indanyl acetate using flash column chromatography. The difference in polarity between the alcohol and the ester allows for a clean separation.

| Parameter | Details |

| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B, Novozym 435) is highly effective. |

| Acyl Donor | Vinyl acetate is commonly used as it forms a vinyl alcohol byproduct that tautomerizes to acetaldehyde, making the reaction irreversible.[14] |

| Solvent | Non-polar organic solvents like hexane, toluene, or MTBE are typical. |

| Theoretical Yield | The maximum theoretical yield for the desired enantiomer is 50%. |

| Enantiopurity | Can achieve >99% ee for the unreacted alcohol.[14] |

Conclusion

The synthesis of enantiopure this compound can be achieved through several highly effective and reliable methodologies.

-

Asymmetric reduction via Noyori hydrogenation represents the state-of-the-art for industrial-scale production, offering high efficiency, excellent enantioselectivity, and superior atom economy.

-

The CBS reduction provides a predictable and versatile laboratory-scale method that works under mild conditions with high enantiocontrol.

-

Enzymatic kinetic resolution offers an environmentally friendly "green" chemistry approach that provides access to both enantiomers with exceptional purity, albeit with a theoretical maximum yield of 50% for the target molecule in a single pass.

The selection of the optimal synthetic route will depend on a careful evaluation of factors including production scale, cost of goods, available equipment, and the desired level of enantiopurity. Each of the detailed methods provides a robust and validated pathway to this critical chiral intermediate, empowering further research and development in medicinal chemistry and beyond.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. jocpr.com [jocpr.com]

- 12. benchchem.com [benchchem.com]

- 13. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(-)-1-Indanol CAS number and safety data sheet

An In-Depth Technical Guide to (R)-(-)-1-Indanol for Researchers and Drug Development Professionals

Introduction

This compound, a chiral aromatic alcohol, serves as a pivotal building block in the landscape of modern organic synthesis and pharmaceutical development. Its rigid, bicyclic structure and defined stereochemistry make it an invaluable asset in the construction of complex, stereospecific molecules. This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, applications, and critical safety information.

Core Properties of this compound

This compound, also known by its synonym R(-)-1-Hydroxyindan, is a white to slightly yellow crystalline solid. A thorough understanding of its fundamental properties is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 697-64-3 | [1][2] |

| Molecular Formula | C₉H₁₀O | [1][3] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Melting Point | 72-73 °C (lit.) | [1] |

| Optical Activity | [α]²⁰/D −29°, c = 2 in chloroform | [1] |

| Appearance | White to slightly yellow crystalline solid | [4] |

Synthesis and Chiral Resolution

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding ketone, 1-indanone. This transformation is a cornerstone of catalytic asymmetric synthesis, where a small amount of a chiral catalyst directs the reaction to yield a large amount of the desired enantiomer.

One prominent method involves the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, to facilitate the enantioselective reduction of 1-indanone with a borane source like borane-dimethyl sulfide complex.

Alternatively, racemic 1-indanol can be synthesized and then resolved into its constituent enantiomers. This can be accomplished through several techniques, including:

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, often lipases, to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[5]

-

Diastereomeric Salt Crystallization: This classical technique involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts.[5] These salts possess different physical properties, including solubility, which enables their separation through fractional crystallization.[5]

-

Chiral High-Performance Liquid Chromatography (HPLC): This powerful analytical and preparative technique employs a chiral stationary phase to separate enantiomers based on their differential interactions with the chiral support.[5][6][7]

Applications in Asymmetric Synthesis and Drug Development

The true value of this compound lies in its application as a chiral precursor and auxiliary in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its rigid framework and stereochemically defined hydroxyl group allow for a high degree of stereocontrol in subsequent reactions.

A prime example of its significance is in the synthesis of the HIV protease inhibitor, Indinavir. A derivative of this compound, cis-1-amino-2-indanol, serves as a key chiral building block in the total synthesis of this life-saving medication.[8][9] The precise stereochemistry of the aminoindanol fragment is crucial for the drug's therapeutic efficacy.[9]

Beyond its role in specific drug syntheses, this compound and its derivatives are widely used as chiral ligands for transition metal catalysts in a variety of asymmetric transformations, including hydrogenations, Heck reactions, and Diels-Alder reactions.[10]

Safety and Handling: A Summary of the Safety Data Sheet (SDS)

As with any chemical reagent, proper handling and storage of this compound are paramount to ensure laboratory safety. The following information is a summary of the key safety data.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[11][12][13][14]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[11][12][13][14]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[11][12][13][14]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[11][12][13][14]

Signal Word: Warning[11][13][14]

Precautionary Statements:

-

Prevention:

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11][14][15]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][15]

-

-

Storage:

-

Disposal:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

Experimental Protocol: Asymmetric Reduction of 1-Indanone

The following is a representative, detailed protocol for the enantioselective synthesis of this compound.

Materials:

-

1-Indanone

-

(S)-2-(Anilinodiphenylmethyl)pyrrolidine (chiral catalyst)

-

Borane-dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of (S)-2-(anilinodiphenylmethyl)pyrrolidine (0.30 mmol) in anhydrous THF (1.25 mL) at 0 °C, add borane-dimethyl sulfide complex (1.3 mmol).[3]

-

Reflux the mixture for 45 minutes with stirring.[3]

-

Cool the mixture to room temperature.[3]

-

Add a solution of 1-indanone (1.0 mmol) in THF (3.0 mL) dropwise via syringe pump over 2 hours.[3]

-

Continue stirring for an additional 2 hours at room temperature.[3]

-

Quench the reaction by adding 1 M aqueous HCl at 0 °C.[3]

-

Stir the mixture at room temperature for 30 minutes.[3]

-

Separate the aqueous layer and extract with diethyl ether.[3]

-

Combine the organic layers and wash successively with 1 M aqueous HCl, water, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by preparative thin-layer chromatography (TLC) or column chromatography to yield this compound.[3]

Visualization of the Synthetic Pathway

Caption: Asymmetric reduction of 1-indanone to this compound.

Spectral Data

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound. Representative spectral data are summarized below.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to aromatic protons, the carbinol proton (CH-OH), and aliphatic protons of the five-membered ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbinol carbon, and the aliphatic carbons. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: For detailed spectra, please refer to the references.[17][18][19]

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in asymmetric synthesis and drug development. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the laboratory. The methodologies and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to confidently work with this important chemical entity.

References

- 1. This compound 99 697-64-3 [sigmaaldrich.com]

- 2. (R)-(−)-1-Indanol - R(−)-1-Hydroxyindan [sigmaaldrich.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-INDANOL | 6351-10-6 [chemicalbook.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 697-64-3 Name: this compound [xixisys.com]

- 12. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (R)-(-)-1-茚醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 1-茚醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. This compound(697-64-3) 1H NMR spectrum [chemicalbook.com]

- 18. 1-INDANOL(6351-10-6) 1H NMR spectrum [chemicalbook.com]

- 19. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of (R)-(-)-1-Indanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Indanol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 697-64-3), a crucial chiral building block in asymmetric synthesis and pharmaceutical development. Understanding its distinct spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation in research and development settings. This document moves beyond a simple data repository to offer insights into the causality of experimental choices and the interpretation of the resulting spectra, reflecting field-proven expertise.

Molecular Structure and Spectroscopic Overview

This compound is a secondary alcohol built upon an indane framework, with the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1] The molecule's stereocenter at the C1 position dictates its chiroptical properties, though standard NMR, IR, and MS techniques in achiral environments will not differentiate it from its (S)-enantiomer. The structural rigidity of the fused ring system and the presence of both aliphatic and aromatic regions give rise to a well-defined and interpretable spectroscopic profile.

Herein, we will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, which collectively provide an unambiguous fingerprint of the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The aromatic and aliphatic regions are clearly distinguished.

Table 1: ¹H NMR Data for 1-Indanol (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.55 - 7.20 | m | 4H | Ar-H |

| 5.25 | t | 1H | H-1 (CH-OH) |

| 3.05 | m | 1H | H-3 (one of CH₂) |

| 2.85 | m | 1H | H-3 (one of CH₂) |

| 2.50 | m | 1H | H-2 (one of CH₂) |

| 2.15 | s (broad) | 1H | -OH |

| 1.95 | m | 1H | H-2 (one of CH₂) |

Interpretation & Causality:

-

Aromatic Protons (7.55-7.20 ppm): The four protons on the benzene ring appear as a complex multiplet in the downfield region, characteristic of aromatic systems. Their exact shifts and coupling patterns depend on their position relative to the fused aliphatic ring.

-

Carbinol Proton (H-1, ~5.25 ppm): The proton attached to the same carbon as the hydroxyl group (C1) is significantly deshielded by the adjacent oxygen atom, appearing as a triplet due to coupling with the two neighboring protons on C2.

-

Aliphatic Protons (1.95-3.05 ppm): The two pairs of diastereotopic methylene protons at the C2 and C3 positions give rise to complex multiplets. The protons at C3, being adjacent to the aromatic ring (benzylic), are further downfield than those at C2.

-

Hydroxyl Proton (~2.15 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[2]

Table 2: ¹³C NMR Data for 1-Indanol (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.01 | C-7a (Ar-C) |

| 143.16 | C-3a (Ar-C) |

| 128.03 | Ar-CH |

| 126.51 | Ar-CH |

| 124.69 | Ar-CH |

| 124.27 | Ar-CH |

| 75.98 | C-1 (CH-OH) |

| 35.58 | C-2 (CH₂) |

| 29.71 | C-3 (CH₂) |

Interpretation & Causality:

-

Aromatic Carbons (124-145 ppm): Six signals are observed in the aromatic region. Two are quaternary carbons (C-3a and C-7a) at the ring junction, appearing further downfield and with lower intensity. The other four are protonated aromatic carbons.[2]

-

Carbinol Carbon (C-1, ~75.98 ppm): The C1 carbon, directly bonded to the electronegative oxygen, is the most downfield signal in the aliphatic region.[2]

-

Aliphatic Carbons (29-36 ppm): The C2 and C3 methylene carbons are found in the typical aliphatic region of the spectrum. The benzylic C3 carbon is slightly deshielded compared to a standard aliphatic CH₂ group.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. For 1-indanol, the key features are the hydroxyl and the aromatic C-H and C=C bonds.[3]

Table 3: Key IR Absorption Bands for 1-Indanol

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3350 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1600, ~1470 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1050 | Strong | C-O stretch | Secondary Alcohol |

| ~750 | Strong | C-H bend | Ortho-disubstituted Benzene |

Interpretation & Causality:

-

O-H Stretch (~3350 cm⁻¹): The most prominent feature is the broad, strong absorption band for the hydroxyl group. The broadening is a direct result of intermolecular hydrogen bonding, a key validation checkpoint for alcohols in the condensed phase.

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum is bifurcated in this region. Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the five-membered ring.

-

C-O Stretch (~1050 cm⁻¹): The strong band in the fingerprint region confirms the presence of a C-O single bond, characteristic of a secondary alcohol.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Table 4: Major Mass Spectrometry Peaks (Electron Ionization) for 1-Indanol

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 134 | ~40 | [M]⁺ (Molecular Ion) |

| 116 | ~100 | [M - H₂O]⁺ |

| 115 | ~50 | [M - H₂O - H]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation & Causality:

-

Molecular Ion ([M]⁺, m/z 134): The peak at m/z 134 corresponds to the intact molecule minus one electron, confirming the molecular weight of 134.18 g/mol .[5][6]

-

Base Peak ([M - H₂O]⁺, m/z 116): The most abundant fragment (base peak) results from the characteristic loss of a water molecule (18 Da) from the molecular ion. This is a classic fragmentation pathway for alcohols, driven by the formation of a stable indene radical cation.[5][6]

-

Tropylium Ion ([C₇H₇]⁺, m/z 91): The presence of a peak at m/z 91 is a common feature for compounds containing a benzyl group, corresponding to the highly stable tropylium cation.[5]

Experimental Methodologies

The trustworthiness of spectroscopic data is underpinned by robust and well-defined experimental protocols.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (~1024) and a longer relaxation delay (5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Introduce the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC separates the analyte from any potential impurities before it enters the mass spectrometer.

-

Ionization and Analysis: In the ion source, the sample is bombarded with a beam of electrons (standard energy of 70 eV) to induce ionization and fragmentation (Electron Ionization - EI). The resulting ions are then separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

References

A Technical Guide to the Chirality and Optical Rotation of 1-Indanol Enantiomers

This guide provides an in-depth exploration of the stereochemical properties of 1-Indanol, a crucial chiral building block in modern organic and medicinal chemistry. We will delve into the fundamental principles of its chirality, the empirical measurement of its optical activity, and the state-of-the-art methodologies for synthesizing and analyzing its enantiomerically pure forms. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chiral synthon.

The Stereochemical Landscape of 1-Indanol

1-Indanol possesses a single stereocenter at the C1 carbon, the site of the hydroxyl group. This asymmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers, designated (R)-1-Indanol and (S)-1-Indanol according to the Cahn-Ingold-Prelog priority rules, are identical in most physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but differ in their interaction with plane-polarized light and other chiral entities.

The rigid, bicyclic structure of 1-indanol makes it a valuable scaffold in asymmetric synthesis, often serving as a precursor to more complex chiral molecules, including key intermediates for pharmaceutical agents.[1]

Caption: Stereochemical representation of (S)- and (R)-1-Indanol enantiomers.

Optical Rotation: The Chiroptical Signature

The defining characteristic of enantiomers is their ability to rotate the plane of monochromatic polarized light in equal but opposite directions.[2] This phenomenon, known as optical activity, is quantified by measuring the specific rotation.[3]

-

Dextrorotatory (+) compounds rotate the plane of light clockwise.

-

Levorotatory (-) compounds rotate the plane of light counter-clockwise.[3][4]

For 1-indanol, the (S)-enantiomer is dextrorotatory, designated (+), while the (R)-enantiomer is levorotatory, designated (-). It is crucial to understand that the (R/S) designation is a systematic nomenclature rule and does not inherently predict the direction (+) or (-) of optical rotation.

Quantitative Data Presentation

The specific rotation values for the enantiomers of 1-indanol are well-established and serve as a primary benchmark for assessing enantiomeric purity.

| Enantiomer | CAS Number | Specific Rotation ([(\alpha)]) | Conditions |

| (S)-(+)-1-Indanol | 25501-32-0[5][6] | +30° | c = 2 in chloroform, at 20°C, using Sodium D-line (589 nm)[6] |

| (R)-(-)-1-Indanol | 697-64-3[7][8][9] | -29° | c = 2 in chloroform, at 30°C, using Sodium D-line (589 nm)[7][8][9] |

Note: Minor variations in reported values can occur due to differences in measurement temperature.

Experimental Protocol: Measurement of Specific Rotation

This protocol outlines the standard procedure for determining the specific rotation of a 1-indanol sample.

Objective: To measure the specific rotation of an enantiomerically enriched 1-indanol sample to determine its optical purity.

Instrumentation:

-

Polarimeter (Sodium D-line, 589 nm)

-

Volumetric flask (e.g., 10 mL, Class A)

-

Analytical balance

-

Polarimeter cell (1 dm path length)

Reagents:

-

1-Indanol sample

-

Chloroform (HPLC grade or equivalent high-purity solvent)

Procedure:

-

Sample Preparation: Accurately weigh approximately 200 mg of the 1-indanol sample and record the mass (m). Transfer the sample quantitatively to a 10 mL volumetric flask. Dissolve the sample in chloroform and fill to the mark. This creates a concentration (c) of approximately 0.2 g/mL, or 2 g per 100 mL.

-

Instrument Calibration: Calibrate the polarimeter by running a blank measurement using a cell filled only with chloroform. The reading should be zeroed.

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the prepared sample solution, then fill the cell, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation ((\alpha)) in degrees. Take multiple readings and average them to ensure precision.

-

Calculation: Calculate the specific rotation using the formula: [ [\alpha]^T_\lambda = \frac{\alpha}{l \times c} ] Where:

-

(\alpha) = observed rotation (degrees)

-

= path length of the cell (in decimeters, dm; typically 1 dm)l -

= concentration of the solution (in g/mL)c

-

-

Enantiomeric Excess (e.e.) Calculation: Compare the measured specific rotation to the literature value for the pure enantiomer to calculate the optical purity, which is equivalent to the enantiomeric excess: [ e.e. (%) = \frac{[\alpha]{\text{observed}}}{[\alpha]{\text{max}}} \times 100 ]

Strategies for Obtaining Enantiopure 1-Indanol

The production of single-enantiomer 1-indanol typically starts from the achiral precursor, 1-indanone.[10][11] Two primary strategies are employed: direct asymmetric synthesis and resolution of a racemic mixture.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. lookchem.com [lookchem.com]

- 6. (S)-(+)-1-Indanol | 25501-32-0 [chemicalbook.com]

- 7. (R)-(−)-1-インダノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 99 697-64-3 [sigmaaldrich.com]

- 9. This compound | 697-64-3 [chemicalbook.com]

- 10. Indane - Wikipedia [en.wikipedia.org]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of (R)-(-)-1-Indanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-1-Indanol is a chiral secondary alcohol and a crucial intermediate in the synthesis of various pharmaceutical compounds and chiral ligands.[1][2] As a derivative of indane, its molecular structure features a bicyclic aromatic hydrocarbon framework fused to a five-membered ring bearing a hydroxyl group.[1][3] Understanding the solubility of this compound is a cornerstone for its application in synthetic chemistry, enabling rational solvent selection for reactions, enhancing purification strategies such as crystallization, and informing formulation development.

The solubility of a compound is not merely a physical constant but a complex interplay between the solute's and solvent's intrinsic properties. For this compound, this behavior is dictated by the balance between its non-polar indane backbone and the polar, hydrogen-bonding hydroxyl group. This guide provides a comprehensive analysis of this balance, synthesizes the available solubility data, presents a robust experimental protocol for its determination, and outlines the critical safety considerations for handling this compound.

Part 1: Theoretical Framework of this compound Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This is fundamentally governed by the polarity and intermolecular forces of both the solute (this compound) and the solvent.

-

This compound's Molecular Profile: The molecule possesses a dual nature. The rigid, bicyclic indane structure is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. Conversely, the hydroxyl (-OH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar solvents.[5]

-

Solvent Classification and Interaction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also engage in hydrogen bonding. Strong solute-solvent interactions are expected, leading to good solubility.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the indanol's -OH group, leading to moderate to good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. The non-polar indane backbone of the solute will favor these interactions, but the highly polar -OH group can limit overall solubility.[7]

-

The interplay of these forces is visualized in the diagram below.

References

- 1. 1-INDANOL | 6351-10-6 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Indane - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

Unlocking the Therapeutic Potential of the Indane Scaffold: A Technical Guide to Future Research on Substituted 1-Indanol Derivatives

Introduction: The 1-Indanol Core - A Privileged Scaffold in Medicinal Chemistry

The 1-indanol moiety, a bicyclic aromatic alcohol, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and stereochemical properties have made it a cornerstone in the development of several key therapeutic agents. This guide provides an in-depth exploration of potential research avenues for substituted 1-indanol derivatives, moving beyond their established roles to propose novel applications in neurodegenerative diseases, oncology, and infectious diseases. We will delve into the rationale behind these proposed research directions, supported by detailed experimental protocols and workflows, to empower researchers in drug discovery and development.

The significance of the 1-indanol core is exemplified by its presence in drugs like Rasagiline (Azilect®), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[3][4][5] The (R)-N-propargyl-1-aminoindan structure of Rasagiline highlights the importance of stereochemistry and substitution on the indane ring for potent biological activity.[6] Furthermore, enantiomerically pure (1S, 2R)-1-amino-2-indanol is a critical intermediate in the synthesis of the HIV protease inhibitor Indinavir.[1] These examples underscore the versatility and therapeutic relevance of the 1-indanol framework.

This guide will explore three primary areas ripe for further investigation:

-

Neurodegenerative Diseases: Expanding beyond Parkinson's to multi-target ligands for Alzheimer's disease.

-

Oncology: Investigating novel derivatives as potent anticancer agents.

-

Infectious Diseases: Exploring the antimicrobial and antiviral potential of new 1-indanol-based compounds.

For each area, we will present the scientific rationale, propose synthetic strategies, and outline key biological assays for evaluation.

Part 1: Novel Multi-Target Ligands for Neurodegenerative Diseases

The current therapeutic landscape for neurodegenerative diseases like Alzheimer's is shifting from single-target drugs to multi-target-directed ligands (MTDLs) that can address the multifaceted nature of the disease.[7] The indanone core, the precursor to 1-indanol, is present in Donepezil, a leading acetylcholinesterase (AChE) inhibitor for Alzheimer's treatment.[8][9] This shared structural heritage suggests that substituted 1-indanol derivatives are prime candidates for the development of novel MTDLs.

Scientific Rationale

The pathophysiology of Alzheimer's disease involves cholinergic deficit, monoamine oxidase (MAO) dysregulation, and amyloid-beta (Aβ) aggregation.[7][10] Substituted 1-indanol derivatives offer a unique opportunity to design single molecules that can simultaneously inhibit both AChE and MAO enzymes. The 1-aminoindan metabolite of Rasagiline has shown neuroprotective properties independent of MAO inhibition, suggesting additional mechanisms of action that could be harnessed.[4][5]

Proposed Research Direction: Design and Synthesis of Dual AChE/MAO Inhibitors

We propose the synthesis of a library of 1-indanol derivatives bearing functionalities known to interact with the active sites of both AChE and MAO. The core idea is to leverage the 1-indanol scaffold as a central building block and append pharmacophores recognized by both enzymes.

Synthetic Workflow:

The synthesis will commence with the asymmetric reduction of a substituted 1-indanone to the corresponding chiral 1-indanol. This can be achieved through established chemical methods or more environmentally friendly biocatalytic approaches.[11][12][13]

Caption: Synthetic workflow for substituted 1-indanol derivatives.

Experimental Protocol: Asymmetric Reduction of 1-Indanone

This protocol describes a general procedure for the catalytic enantioselective borane reduction of 1-indanone.[14]

-

To a solution of (S)-2-(anilinodiphenylmethyl)pyrrolidine (0.30 mmol) in anhydrous tetrahydrofuran (THF) (1.25 mL), add borane-dimethyl sulfide complex (1.3 mmol) at 0 °C.

-

Reflux the mixture for 45 minutes with stirring.

-

Cool the mixture to room temperature and add a solution of 1-indanone (1.0 mmol) in THF (3.0 mL) dropwise over 2 hours.

-

Continue stirring for an additional 2 hours at room temperature.

-

Quench the reaction by adding 1 M aqueous HCl at 0 °C and stir for 30 minutes at room temperature.

-

Separate the aqueous layer and extract with diethyl ether.

-

Combine the organic layers and wash sequentially with 1 M aqueous HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by preparative thin-layer chromatography (TLC) to obtain (R)-1-indanol.[14]

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.[14]

Biological Evaluation

The synthesized derivatives will be screened for their inhibitory activity against human AChE and MAO-A/B enzymes using established in vitro assays.

Quantitative Data: IC50 Values for Enzyme Inhibition

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| Reference: Donepezil | Value from literature | - | - |

| Reference: Rasagiline | - | - | Value from literature |

| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |

| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |

| ... | ... | ... | ... |

Part 2: Substituted 1-Indanols as Novel Anticancer Agents

The indane and indanone scaffolds have demonstrated significant potential as anticancer agents.[10][15] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[16] This provides a strong rationale for exploring substituted 1-indanols as a new class of antitumor compounds.

Scientific Rationale

Many anticancer drugs function by interacting with specific molecular targets, such as kinases or tubulin. The rigid, three-dimensional structure of 1-indanol derivatives makes them ideal candidates for designing inhibitors that can fit into the binding pockets of these targets with high specificity. Furthermore, the hydroxyl group and the aromatic ring of the 1-indanol core provide multiple points for chemical modification to optimize potency and selectivity.

Proposed Research Direction: Targeting Tubulin Polymerization

We propose the design and synthesis of 1-indanol derivatives that can inhibit tubulin polymerization, a validated target for cancer chemotherapy. The strategy involves introducing substituents that are known to interact with the colchicine binding site on tubulin.

Signaling Pathway: Induction of Apoptosis

Caption: Proposed mechanism of action for anticancer 1-indanol derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.[16]

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized 1-indanol derivatives and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[16]

Part 3: Exploring the Antimicrobial and Antiviral Potential

Indanol derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[1] This broad-spectrum activity suggests that the 1-indanol scaffold can be a valuable starting point for the development of new anti-infective agents.

Scientific Rationale

The emergence of drug-resistant pathogens is a major global health threat, necessitating the discovery of novel antimicrobial and antiviral agents with new mechanisms of action. The unique structural features of 1-indanol derivatives may allow them to interact with novel microbial targets that are not exploited by current drugs.

Proposed Research Direction: Broad-Spectrum Antimicrobial Agents

We propose the synthesis and screening of a diverse library of substituted 1-indanol derivatives against a panel of clinically relevant bacteria and fungi. The goal is to identify lead compounds with potent and broad-spectrum antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for the discovery of antimicrobial 1-indanol derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Prepare a stock solution of each 1-indanol derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Outlook

Substituted 1-indanol derivatives represent a highly versatile and promising class of compounds with significant potential for the development of new therapeutics. This guide has outlined several key research areas where the unique properties of the 1-indanol scaffold can be leveraged to address unmet medical needs in neurodegenerative diseases, oncology, and infectious diseases. The proposed synthetic strategies and biological evaluation protocols provide a solid framework for researchers to embark on these exciting avenues of investigation. Future research should also focus on elucidating the structure-activity relationships (SAR) for these novel derivatives to guide the rational design of more potent and selective compounds. The continued exploration of the 1-indanol chemical space is poised to yield the next generation of innovative medicines.

References

- 1. ajpsonline.com [ajpsonline.com]

- 2. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rasagiline - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and neuroprotective properties of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]

- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

Strategic Asymmetric Reduction of 1-Indanone: A Guide to Synthesizing (R)-(-)-1-Indanol

An In-Depth Technical Guide for Drug Development Professionals

Abstract

(R)-(-)-1-Indanol is a pivotal chiral building block in modern pharmaceutical synthesis, most notably as a key intermediate for the HIV protease inhibitor Indinavir. The stereochemical purity of this alcohol is paramount, making its enantioselective synthesis from the prochiral precursor, 1-indanone, a subject of intense research and industrial application. This technical guide provides an in-depth analysis of the core strategies employed for this critical transformation: transition metal-catalyzed asymmetric hydrogenation, organocatalytic reduction, and biocatalysis. We will dissect the mechanistic underpinnings of each methodology, present field-proven experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal synthetic route.

Introduction: The Strategic Importance of this compound

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] this compound, a secondary aromatic alcohol derived from this scaffold, serves as a versatile chiral synthon.[3][4] Its significance is underscored by its role as a precursor to cis-1-amino-2-indanol, a foundational component in the synthesis of Indinavir.[1] Achieving high enantiomeric excess (ee) is not merely an academic exercise but a critical quality attribute that directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API).

The asymmetric reduction of 1-indanone presents a classic challenge in stereoselective synthesis. The primary methodologies to achieve this can be broadly categorized into three pillars, each with distinct advantages and operational considerations. This guide will explore these pillars to provide a comprehensive operational playbook.

Core Methodologies for Asymmetric Reduction

The selection of a synthetic strategy depends on factors including desired scale, cost, available equipment, and required enantiopurity. Here, we detail the most robust and widely adopted methods.

Transition Metal Catalysis: Asymmetric Hydrogenation & Transfer Hydrogenation

Catalytic asymmetric hydrogenation and transfer hydrogenation, pioneered by Noyori and others, represent some of the most efficient methods for reducing ketones.[5][6] These reactions utilize chiral ruthenium (Ru) complexes, which operate at very low catalyst loadings (high substrate-to-catalyst ratios) to deliver products with exceptional enantioselectivity.[5]

Mechanistic Insights: The Noyori-Type Reduction

The efficacy of these catalysts stems from a "metal-ligand bifunctional" mechanism.[5] The catalyst, typically a complex of Ruthenium with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN), does not operate through a classic inner-sphere hydride transfer from the metal center. Instead, it facilitates a concerted, outer-sphere transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand of the catalyst to the ketone's carbonyl group via a six-membered pericyclic transition state.[7][8] This elegant mechanism avoids direct substrate-to-metal binding, contributing to the high turnover frequencies.

The choice of ligand chirality dictates the stereochemical outcome. For instance, a catalyst bearing an (S,S)-diamine ligand will typically yield the (R)-alcohol from acetophenone and related ketones.[7]

Figure 1: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Asymmetric Transfer Hydrogenation (ATH)

A highly practical variant is Asymmetric Transfer Hydrogenation (ATH), which avoids the need for high-pressure hydrogen gas.[9] Instead, it uses readily available hydrogen donors like a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol.[9][10][11] Chiral Ru(II) complexes, particularly those of the type RuCl(η⁶-arene)(N-tosyl-1,2-diphenylethylenediamine), are exceptionally effective for this transformation.[8][11]

Table 1: Performance of Transition Metal Catalysts in Ketone Reduction

| Catalyst System | Substrate | H₂ Source | S/C Ratio | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| RuCl₂[(R)-BINAP] | Acetylacetone | H₂ (1100 psi) | 1000:1 | 30 | High | >95 | [6] |

| (S,S)-TsDPEN-Ru | 4-Chromanone | H₂ (10 atm) | 1000:1 | RT | Quant. | 97 (S) | [11] |

| Ferrocene-Ru-Diamine | Aryl Ketones | HCOOH/NEt₃ | up to 4000:1 | 40 | >95 | >99 | [12] |

| Chiral Ru(II)-NNN | Prochiral Ketones | Isopropanol | 200:1 | 82 | >90 | >98 |[13] |

Organocatalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of organocatalysis, providing a powerful metal-free method for the enantioselective reduction of a wide range of ketones.[14][15][16] The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), in the presence of a stoichiometric borane source such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[15][17]

Mechanistic Insights: A Lewis Acid-Base Cascade

The mechanism relies on a precisely orchestrated Lewis acid-base interaction.[14][18]

-

Activation: The borane source (Lewis acid) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[14][18]

-

Substrate Coordination: The prochiral ketone coordinates to the now highly Lewis acidic endocyclic boron atom. The catalyst's chiral framework directs the ketone to bind in a sterically favored orientation.

-

Hydride Transfer: The activated external borane then delivers a hydride to the carbonyl carbon via a rigid, six-membered chair-like transition state.[14] This intramolecular-like transfer ensures high fidelity in stereochemical communication.

-

Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated to re-enter the catalytic cycle. A final aqueous workup hydrolyzes the alkoxyborane to yield the chiral alcohol.[14]

Recent studies suggest that while steric repulsion has long been the accepted model for enantiodiscrimination, attractive London dispersion forces between the catalyst and substrate play a crucial, if not dominant, role.[19]

Figure 2: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.

Biocatalysis: The Precision of Alcohol Dehydrogenases (ADHs)

Biocatalysis offers an environmentally friendly and often exceptionally selective alternative to traditional chemical methods.[20][21] Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are enzymes that catalyze the reversible reduction of ketones to alcohols with remarkable stereoselectivity.[22][23][24]

Mechanistic Insights: The Role of the Cofactor

ADHs rely on a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH, as the hydride source.[22] The enzyme's three-dimensional active site precisely orients both the ketone substrate and the cofactor, ensuring hydride delivery to only one of the two enantiotopic faces of the carbonyl group. This results in the formation of a single enantiomer of the alcohol product.[21]

A critical aspect of practical biocatalysis is cofactor regeneration. As the cofactor is consumed in the reaction, it must be continuously regenerated to its active (reduced) form for the reaction to proceed with only a catalytic amount of the expensive cofactor. A common and effective strategy is the "substrate-coupled" approach, where a cheap, sacrificial alcohol, such as isopropanol, is added to the reaction mixture. A second dehydrogenase (or the same one, if it has broad substrate specificity) oxidizes the isopropanol to acetone, which in turn reduces NAD⁺ back to NADH.[23]

Table 2: Performance of Biocatalysts in Ketone Reduction

| Biocatalyst | Substrate | Cofactor System | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| A. aromaticum PEDH | Acetophenones | NADH (Isopropanol) | High | >99 (S) | [23] |

| Plant Tissues (e.g., Carrot) | Acetophenone | Endogenous | ~80 | ~98 (R or S) | [25] |

| Engineered ADH | Tetrahydrothiophene-3-one | NADPH | High | Exclusive | [26] |

| ADH from B. cereus | Diverse Ketones | NADH (Glycerol) | Good to Excellent | High |[21] |

Validated Experimental Protocols

The following protocols provide a starting point for laboratory synthesis and analysis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Asymmetric Reduction of 1-Indanone via CBS Catalysis

This protocol is adapted from established procedures for CBS reductions.[14][27]

-

Setup: To a flame-dried, nitrogen-purged 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol, 0.1 equiv).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, ~10 M, 6.0 mL, 60 mmol, 1.2 equiv) dropwise over 15 minutes. Stir the mixture at 0 °C for an additional 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 1-indanone (6.61 g, 50 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 1 hour using a syringe pump.

-

Reaction: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes). Upon completion (typically 1-2 hours), the reaction is quenched.

-

Quenching & Workup: Slowly and carefully add methanol (20 mL) dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extraction: Remove the solvent under reduced pressure. Add 1 N HCl (50 mL) and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC